![molecular formula C9H13N3O B2445785 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-17-7](/img/structure/B2445785.png)
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a cyclobutanol ring attached to a 2-methylpyrimidin-4-yl group through an amino linkage. Aminopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Attachment of the Cyclobutanol Ring: The cyclobutanol ring is then attached to the pyrimidine ring through an amino linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound .
科学研究应用
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
作用机制
The mechanism of action of 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol include other aminopyrimidine derivatives such as:
2-Amino-4-methylpyrimidine: Known for its biological activities and used as a pharmaceutical intermediate.
2-Amino-4-methylpyridine: Used in the synthesis of various pharmaceutical compounds and as an inhibitor of inducible nitric oxide synthase.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a cyclobutanol ring with an aminopyrimidine moiety. This unique structure may confer specific biological activities and therapeutic potential that are not observed in other aminopyrimidine derivatives .
属性
IUPAC Name |
2-[(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-10-5-4-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHMZZQHSFBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)
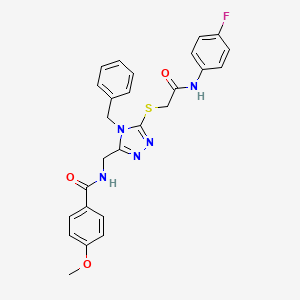
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
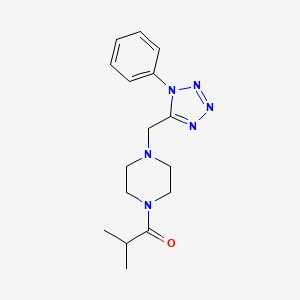
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
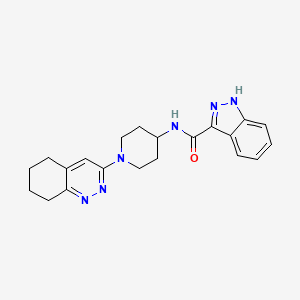
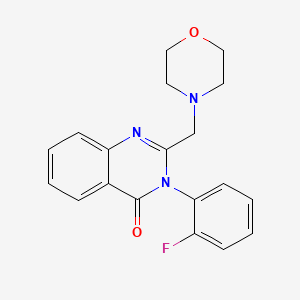
![N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide](/img/structure/B2445714.png)
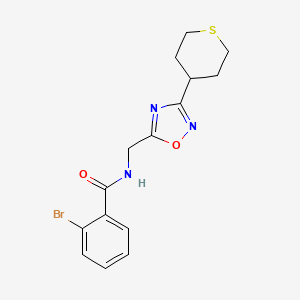
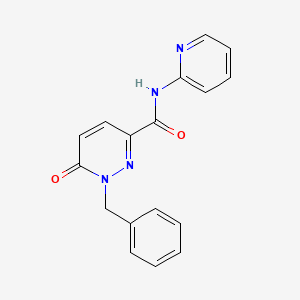
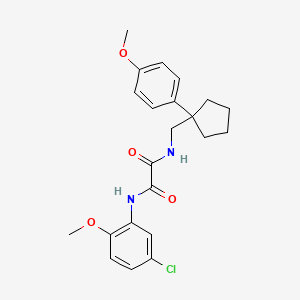
![9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2445721.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)
![2-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]propanamide](/img/structure/B2445724.png)
